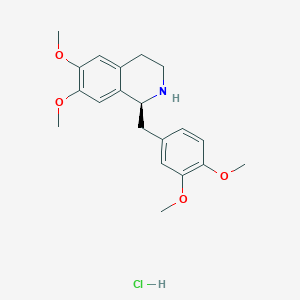
(2R)-2-(2-Methylphenyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2-Methylphenyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 197.0971272 g/mol and the complexity rating of the compound is 144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine Scaffold in Drug Discovery
Pyrrolidine, a saturated nitrogen heterocycle, is extensively utilized in medicinal chemistry for developing compounds targeting human diseases. Its interest stems from its sp^3-hybridization, contributing to stereochemistry and enabling efficient exploration of pharmacophore space due to its non-planar structure. Pyrrolidine derivatives, including (2R)-2-(2-Methylphenyl)pyrrolidine hydrochloride, have shown bioactivity with target selectivity. The review by Li Petri et al. (2021) highlights the synthetic strategies and structure-activity relationships (SAR) of pyrrolidine compounds, emphasizing the significance of stereochemistry in drug design for achieving diverse biological profiles (Li Petri et al., 2021).
Stereochemistry and Pharmacological Profile
Stereochemistry plays a pivotal role in the pharmacological profile of pyrrolidine derivatives. Research on phenylpiracetam and its methyl derivative shows a direct relationship between the configuration of stereocenters and biological properties. Veinberg et al. (2015) discuss the importance of stereochemistry in enhancing pharmacological efficacy, highlighting the need for enantiomerically pure compounds in drug development. This emphasizes the relevance of this compound's stereochemistry in its potential applications (Veinberg et al., 2015).
Pyrrolizidine Alkaloid Biosynthesis and Diversity
Pyrrolizidine alkaloids (PAs), found in various plant families, are known for their defense mechanisms against herbivores. Research into the evolution of PA biosynthesis, such as that by Langel, Ober, and Pelser (2011), has identified key enzymes and gene recruitment processes. This knowledge can be applied to understand the biosynthetic pathways of pyrrolidine derivatives and their potential applications in agriculture and medicine (Langel, Ober, & Pelser, 2011).
Pyrrolidone-Based Surfactants
The chemistry of pyrrolidone derivatives, such as those based on pyrrolidine, is of interest in the development of surfactants. These compounds exhibit surface-active properties and can interact synergistically with anionic surfactants. The review by Login (1995) covers the preparation, properties, and applications of pyrrolidone-based surfactants, highlighting the potential industrial and academic interest in such derivatives (Login, 1995).
Eigenschaften
IUPAC Name |
(2R)-2-(2-methylphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-5-2-3-6-10(9)11-7-4-8-12-11;/h2-3,5-6,11-12H,4,7-8H2,1H3;1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRKKCHTNWTYLS-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)

![3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B6335439.png)


![N-[4-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B6335457.png)






